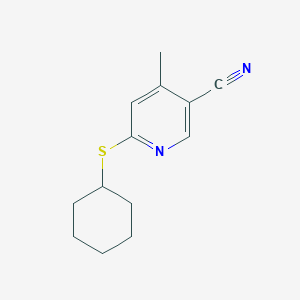

6-(Cyclohexylthio)-4-methylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2S |

|---|---|

Molecular Weight |

232.35 g/mol |

IUPAC Name |

6-cyclohexylsulfanyl-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H16N2S/c1-10-7-13(15-9-11(10)8-14)16-12-5-3-2-4-6-12/h7,9,12H,2-6H2,1H3 |

InChI Key |

LHYXTKGOJRWYPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C#N)SC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclohexylthio 4 Methylnicotinonitrile

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 6-(cyclohexylthio)-4-methylnicotinonitrile suggests that the primary disconnection is the carbon-sulfur bond. This is a common and effective strategy for aryl thioethers. researchgate.net This disconnection leads to two key synthons: a nucleophilic cyclohexylthiolate and an electrophilic 4-methylnicotinonitrile derivative with a suitable leaving group at the 6-position.

Synthesis of the 4-Methylnicotinonitrile Core Structure

The synthesis of the 4-methylnicotinonitrile core is a critical step and can be achieved through various routes, often involving the construction of a substituted pyridine (B92270) ring.

Routes to 4-Methylpyridine-3-carbonitrile Precursors

One common precursor for the synthesis of substituted nicotinonitriles is 2-chloro-4-methylnicotinonitrile. A documented method for its preparation involves the reaction of (E)-4-(dimethylamino)yl-3-butene-2-ketone with malononitrile. This is followed by a chlorinating cyclization using a mixture of phosphorus oxychloride and phosphorus pentachloride, which can achieve a total yield of up to 55.7%. google.com Another approach starts from acetone (B3395972) and malononitrile, proceeding through several steps to also yield 2-chloro-4-methylnicotinonitrile. google.com

An alternative precursor, 2,6-dichloro-4-methylnicotinonitrile (B1293653), is also a valuable intermediate. This compound can be synthesized, and its structure and properties are well-characterized. uni.luchemicalbook.comsigmaaldrich.com

Functionalization at the 6-Position for Thioether Introduction

To introduce the cyclohexylthio moiety at the 6-position, a leaving group, typically a halogen, is required at this position on the 4-methylnicotinonitrile core. The synthesis of 2,6-dichloro-4-methylnicotinonitrile provides a substrate with chlorine atoms at both the 2- and 6-positions. chemicalbook.comchemicalbook.com The presence of a halogen at the 6-position makes it susceptible to nucleophilic attack.

Research on the reactions of 2,6-dichloropyridines has shown that nucleophilic substitution can occur regioselectively. researchgate.net In the case of 2,6-dichloro-4-methylnicotinonitrile, it has been noted that nucleophilic substitution occurs preferentially at the 6-position. This regioselectivity is crucial for the specific synthesis of the target compound.

Introduction of the Cyclohexylthio Moiety

The final key step in the synthesis is the formation of the carbon-sulfur bond to introduce the cyclohexylthio group.

Strategies for Carbon-Sulfur Bond Formation

The formation of aryl thioethers can be accomplished through several methods, with nucleophilic aromatic substitution (SNAr) being a prominent strategy, especially for electron-deficient heteroaromatic systems like pyridines. lookchem.com

The SNAr reaction is a well-established mechanism for the substitution of leaving groups on aromatic rings by nucleophiles. In the context of pyridine chemistry, halopyridines are effective substrates for SNAr reactions. uni.lu The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). researchgate.net

For the synthesis of this compound, the reaction would involve a 6-halo-4-methylnicotinonitrile, such as 6-chloro-4-methylnicotinonitrile (B1590304), and a cyclohexylthiolate, which can be generated from cyclohexanethiol (B74751) with a suitable base. The nucleophilic thiolate attacks the electron-deficient carbon at the 6-position of the pyridine ring, leading to the displacement of the halide and the formation of the desired thioether. The general principle of SNAr on halopyridines supports the feasibility of this transformation. uni.lu The reaction of 2-chloropyridines with various nucleophiles has been studied, demonstrating the utility of this approach. qu.edu.qa

| Precursor | Reagent | Reaction Type | Product |

| 2-chloro-4-methylnicotinonitrile | Phosphorus Oxychloride/Phosphorus Pentachloride | Chlorinating Cyclization | 2-chloro-4-methylnicotinonitrile |

| 2,6-dichloro-4-methylnicotinonitrile | Cyclohexanethiol/Base | Nucleophilic Aromatic Substitution (SNAr) | This compound |

Palladium-Catalyzed C-S Coupling Reactions

The core of this synthetic approach is the palladium-catalyzed reaction between 6-chloro-4-methylnicotinonitrile and cyclohexanethiol. This transformation is facilitated by a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, and in the presence of a base. The general scheme for this reaction is as follows:

Scheme 1: General reaction for the synthesis of this compound via Palladium-catalyzed C-S coupling.

A typical reaction protocol involves the combination of 6-chloro-4-methylnicotinonitrile with cyclohexanethiol in an appropriate solvent. A palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), is introduced along with a suitable phosphine ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle; common examples include Xantphos or similar bulky, electron-rich phosphines that promote oxidative addition and reductive elimination steps. A base, typically a carbonate like cesium carbonate (Cs₂CO₃) or a phosphate (B84403) such as potassium phosphate (K₃PO₄), is required to facilitate the deprotonation of the thiol and regenerate the active catalyst. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to ensure a reasonable reaction rate and yield.

| Component | Example | Function |

| Starting Material | 6-Chloro-4-methylnicotinonitrile | Electrophilic partner |

| Reagent | Cyclohexanethiol | Nucleophilic sulfur source |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Facilitates C-S bond formation |

| Ligand | Xantphos | Stabilizes the palladium center and promotes the reaction |

| Base | Cesium Carbonate (Cs₂CO₃) | Deprotonates the thiol |

| Solvent | Toluene or Dioxane | Provides the reaction medium |

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the specific reaction conditions. Optimization studies focus on systematically varying key parameters to maximize the product yield while minimizing reaction time and the formation of byproducts.

Catalyst and Ligand Screening: The choice of the palladium source and, more critically, the ligand can have a profound impact on the reaction outcome. While various palladium complexes can initiate the catalytic cycle, the ligand's steric and electronic properties are key to preventing catalyst deactivation and promoting the desired C-S bond formation. Studies often compare the efficacy of different phosphine ligands, such as monodentate (e.g., triphenylphosphine) versus bidentate ligands (e.g., Xantphos, dppf), to identify the optimal choice for this specific transformation.

Base and Solvent Effects: The strength and nature of the base are critical. A base that is too weak may not efficiently deprotonate the thiol, leading to slow or incomplete reactions. Conversely, an overly strong base might lead to undesired side reactions. The solvent's polarity and boiling point also play a significant role, influencing the solubility of the reactants and the reaction temperature. Aprotic solvents like toluene, dioxane, and DMF are commonly employed.

Temperature and Reaction Time: C-S coupling reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 120 °C, to overcome the activation energy barrier. The optimal temperature is a trade-off between reaction rate and the potential for thermal decomposition of reactants or products. Reaction progress is usually monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of maximum conversion.

An example of an optimization study is summarized in the table below, illustrating how varying these parameters can influence the product yield.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 85 |

| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 78 |

| 3 | Pd₂(dba)₃ (2) | dppf (4) | Cs₂CO₃ | Toluene | 110 | 65 |

| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 110 | 82 |

| 5 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 88 |

| 6 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | DMF | 120 | 75 |

Purification and Isolation Techniques for the Target Compound

Following the completion of the reaction, the crude product mixture contains the desired this compound, unreacted starting materials, the palladium catalyst, ligand, and inorganic salts from the base. A multi-step purification process is therefore necessary to isolate the target compound in high purity.

The typical work-up procedure begins with cooling the reaction mixture and filtering it to remove insoluble inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude residue is often subjected to an aqueous work-up, which involves dissolving the residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and washing it with water and brine to remove any remaining water-soluble impurities.

The primary method for purifying the crude product is column chromatography on silica (B1680970) gel. The choice of eluent is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is commonly used. The fractions are collected and analyzed by TLC to identify those containing the pure product.

For achieving very high purity, a final recrystallization step may be employed. The purified product from column chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out of the solution, leaving any remaining impurities dissolved. The choice of recrystallization solvent is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

| Purification Step | Description | Purpose |

| Filtration | The cooled reaction mixture is passed through a filter. | To remove insoluble inorganic salts. |

| Aqueous Work-up | The organic phase is washed with water and brine. | To remove water-soluble impurities. |

| Column Chromatography | The crude product is passed through a silica gel column with an appropriate eluent system. | To separate the target compound from starting materials, byproducts, and residual catalyst. |

| Recrystallization | The purified product is dissolved in a hot solvent and allowed to crystallize upon cooling. | To obtain the final product in high purity. |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Cyclohexylthio 4 Methylnicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. A detailed analysis of the ¹H and ¹³C NMR spectra would provide definitive structural confirmation of 6-(Cyclohexylthio)-4-methylnicotinonitrile.

Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the cyclohexyl group.

Pyridine Ring Protons: The two aromatic protons on the substituted pyridine ring would likely appear as singlets or doublets in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts would be influenced by the electron-donating effect of the methyl group and the electron-withdrawing nature of the nitrile group and the sulfur atom.

Methyl Group Protons: The protons of the methyl group at the C4 position of the pyridine ring would be expected to produce a singlet in the upfield region, likely around δ 2.3-2.6 ppm.

Cyclohexyl Group Protons: The protons of the cyclohexyl ring would present a complex set of overlapping multiplets in the upfield region, generally between δ 1.2 and 4.0 ppm. The proton attached to the carbon directly bonded to the sulfur atom (the α-proton) would be the most downfield of this group due to the deshielding effect of the sulfur. The remaining methylene (B1212753) protons would appear as a series of broad, overlapping signals.

Spin-spin coupling would be observed between adjacent, non-equivalent protons, providing valuable information about the connectivity of the molecule. For instance, coupling between the pyridine ring protons, if they are adjacent, would result in doublet splitting.

Carbon-13 (¹³C) NMR: Chemical Shift Assignments and Quaternary Carbons

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary carbons which are not observable in the ¹H NMR spectrum.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The carbons directly attached to the nitrogen, sulfur, and nitrile groups would have distinct chemical shifts.

Nitrile Carbon: The carbon of the nitrile group (C≡N) is a quaternary carbon and is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.

Methyl Carbon: The methyl group carbon would appear in the upfield region, typically around δ 20-25 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would be found in the aliphatic region of the spectrum, generally between δ 25 and 50 ppm. The carbon atom directly bonded to the sulfur would be the most downfield of this set.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Connectivity

To definitively assign all proton and carbon signals and to establish the complete bonding network, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). This would be crucial for tracing the connectivity within the cyclohexyl ring and confirming the positions of the substituents on the pyridine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the cyclohexylthio group to the pyridine ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characterization of Nitrile (C≡N) Stretching Frequencies

The nitrile group (C≡N) has a very characteristic and strong absorption band in the IR spectrum. For aromatic nitriles, this stretching vibration typically appears in the range of 2220-2240 cm⁻¹. The conjugation with the pyridine ring in this compound would likely place the C≡N stretch within this region. The sharpness and intensity of this peak make it a reliable indicator of the presence of the nitrile functional group.

Identification of Pyridine Ring and C-S-C Vibrations

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic absorption bands. These include C=C and C=N stretching vibrations, which are typically found in the 1400-1600 cm⁻¹ region. Ring breathing modes and C-H bending vibrations would also be present at lower frequencies.

C-S-C Vibrations: The stretching vibration of the C-S-C linkage is generally weak and appears in the region of 600-800 cm⁻¹. Identifying this peak can sometimes be challenging due to its low intensity and the presence of other absorptions in this fingerprint region of the spectrum.

Scientific Data Unattainable for Advanced Characterization of this compound

A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of publicly available data regarding the advanced spectroscopic and structural properties of the chemical compound this compound. Specifically, detailed research findings and data tables for its mass spectrometry and high-resolution X-ray crystallography are not presently accessible.

The inquiry, which sought to detail the molecular formula confirmation, fragmentation pathways, solid-state structural determination, conformational analysis, and crystal packing motifs of this compound, could not be fulfilled due to the absence of primary research articles or database entries containing this specific information.

While searches were conducted for the compound's mass spectrometric analysis, potential fragmentation patterns under ionization, and its crystal structure, no relevant experimental results were found. General information on related classes of compounds, such as sulfur-containing nicotinonitrile derivatives, is available but does not provide the specific data required for a detailed analysis of this compound.

Similarly, an investigation for data on a closely related structural isomer, 6-(Cyclohexylthio)-5-methylnicotinonitrile, also did not yield the specific crystallographic or mass spectrometric details that would be necessary to construct the requested scientific article. The distinct structural nature of isomers means that data from one cannot be substituted for the other.

Consequently, the sections and subsections outlined for the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. The creation of an authoritative and scientifically accurate article, complete with data tables and detailed research findings as requested, is contingent upon the future publication of such studies in the peer-reviewed scientific literature.

Computational Chemistry and Theoretical Investigations of 6 Cyclohexylthio 4 Methylnicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for systems of this size.

Geometry Optimization and Conformational Landscape Analysis (e.g., Density Functional Theory, DFT)

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, a process that calculates the atomic coordinates corresponding to the lowest energy state. For a flexible molecule like 6-(Cyclohexylthio)-4-methylnicotinonitrile, which contains a rotatable cyclohexylthio group, a conformational landscape analysis would be necessary. This systematic search would identify various low-energy conformers.

However, specific studies performing DFT-based geometry optimization or a detailed conformational search for this compound have not been found in the reviewed literature. Therefore, no data on its optimized structural parameters (bond lengths, bond angles, dihedral angles) or its most stable conformers can be presented.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

A computational analysis would provide the energies of these orbitals and visualize their spatial distribution. Regrettably, no published data on the HOMO, LUMO, or the HOMO-LUMO gap for this compound is available.

Electrostatic Potential (ESP) Surface Analysis and Molecular Reactivity Sites

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, such as those around the nitrogen atom of the nitrile group, while positive potential regions (blue) indicate electron-poor areas.

As no specific computational studies for this compound were found, an ESP map for this compound cannot be generated or described.

Global and Local Reactivity Descriptors

Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the reactivity of specific atoms within the molecule. Without the foundational HOMO and LUMO energy values, these quantitative descriptors of reactivity for this compound cannot be calculated or reported.

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

Computational Vibrational Spectroscopy (IR, Raman) and Comparison with Experimental Data

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. Comparing this computed spectrum with an experimentally measured one is a powerful method for structural verification.

A detailed computational study of this compound would provide a table of calculated vibrational frequencies and their corresponding assignments to specific molecular motions (e.g., C≡N stretch, C-S stretch, aromatic ring vibrations). However, no such computational or experimental spectroscopic analysis has been published for this compound.

While the framework for a thorough computational investigation of this compound is well-established within the field of computational chemistry, the actual application of these methods to this specific molecule has not been documented in accessible scientific literature. All sections and subsections that require specific calculated data—from its optimized geometry and electronic properties to its theoretical spectra—remain unaddressed in the absence of dedicated research.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a powerful tool for structure verification and analysis. For this compound, computational methods can provide an estimation of the 13C and 1H NMR chemical shifts. These predictions are typically achieved using Density Functional Theory (DFT) calculations. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. While specific DFT calculations for this compound are not readily found in the literature, it is possible to estimate the chemical shifts based on known substituent effects and by using publicly available prediction software. For instance, various online tools and software packages utilize machine learning algorithms or pre-computed databases to predict NMR spectra. caspre.ca

A hypothetical table of predicted 13C NMR chemical shifts for this compound, based on general principles and data for similar structural motifs, is presented below. The chemical shifts for substituted pyridines, nitriles, and cyclohexyl thioethers are well-documented and can be used to approximate the shifts in the target molecule. ipb.ptorganicchemistrydata.org For example, carbons in the pyridine (B92270) ring will have characteristic shifts, with the carbon bearing the cyano group appearing at a lower field. The carbons of the cyclohexyl group and the methyl group will have shifts typical for aliphatic carbons.

Table 1: Hypothetical Predicted 13C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

| C2 (Pyridine) | 150-160 | Influenced by the nitrogen atom and the thioether group. |

| C3 (Pyridine) | 115-125 | Location of the cyano group. |

| C4 (Pyridine) | 145-155 | Substituted with a methyl group. |

| C5 (Pyridine) | 120-130 | |

| C6 (Pyridine) | 160-170 | Attached to the sulfur atom. |

| CN (Nitrile) | 115-120 | Characteristic shift for a nitrile carbon. |

| CH3 (Methyl) | 18-25 | Typical range for a methyl group on an aromatic ring. |

| C1' (Cyclohexyl) | 40-50 | Carbon attached to the sulfur atom. |

| C2'/C6' (Cyclohexyl) | 30-40 | |

| C3'/C5' (Cyclohexyl) | 25-30 | |

| C4' (Cyclohexyl) | 24-28 |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can provide significant insights into its conformational flexibility and the influence of different solvents on its behavior.

The conformational landscape of this molecule is determined by the rotational freedom around the C-S bond connecting the pyridine and cyclohexyl rings, as well as the inherent flexibility of the cyclohexyl ring itself, which can adopt various chair and boat conformations. MD simulations can explore these different conformations and determine their relative energies and populations at a given temperature. A conformational analysis of related thioether-containing molecules has been performed using methods like density functional theory (DFT), which can complement MD studies by providing accurate energies of different conformers. mdpi.comarxiv.org

Solvent effects play a crucial role in the behavior of molecules in solution. chemrxiv.orgeasychair.org MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. This allows for the investigation of how different solvents, with varying polarities, might affect the conformational preferences of the molecule. For example, a polar solvent might favor conformations where the polar nitrile group is more exposed, while a non-polar solvent might favor more compact structures. Understanding these solvent effects is critical for predicting reaction outcomes and biological interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Nicotinonitrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While a specific QSAR study for this compound was not identified, research on related nicotinonitrile and nicotinamide (B372718) derivatives provides a framework for how such an analysis could be conducted. caspre.cachemrxiv.org

Molecular Descriptor Generation from Quantum Chemical Parameters

The first step in a QSAR study is to generate molecular descriptors that numerically represent the chemical structure of the compounds. These descriptors can be derived from quantum chemical calculations, which provide a range of electronic and geometric properties. For a series of nicotinonitrile derivatives, relevant descriptors would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. These are crucial for understanding how a molecule might interact with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Quantum-Chemical Descriptors: These can include a wide array of parameters derived from quantum mechanics, such as bond orders, and reactivity indices.

Table 2: Examples of Molecular Descriptors for QSAR Studies on Nicotinonitrile Derivatives

| Descriptor Type | Example Descriptor | Description |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Steric | Surface Area | The total surface area of the molecule. |

| Topological | Wiener Index | A distance-based topological index. |

Model Development for Correlating Structure with Predicted Activities

Once a set of descriptors has been generated for a series of related nicotinonitrile compounds with known biological activities, a mathematical model can be developed to correlate the descriptors with the activity. This is typically done using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

For instance, a study on nicotinonitrile-containing compounds with bronchodilation properties utilized 2D-QSAR to support their experimental findings. caspre.ca Similarly, a QSAR analysis of nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors was performed using a receptor-dependent four-dimensional QSAR methodology. chemrxiv.org These studies demonstrate that QSAR models can be successfully developed for nicotinonitrile-related structures to predict their biological activities.

A hypothetical QSAR model for a series of nicotinonitrile derivatives might take the form of a linear equation:

log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

where log(1/IC50) represents the biological activity, c0, c1, c2, etc., are coefficients determined by the regression analysis, and Descriptor1, Descriptor2, etc., are the molecular descriptors. The quality of the QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), the standard error of the estimate, and through internal and external validation procedures. Such a model, if developed for a series including this compound, could predict its potential biological activity and guide the synthesis of more potent analogs.

Reactivity and Derivatization Studies of 6 Cyclohexylthio 4 Methylnicotinonitrile

Chemical Transformations of the Nicotinonitrile Moiety

The nicotinonitrile core of the molecule, an inherently electron-deficient aromatic system, offers several avenues for chemical modification. These include reactions at the nitrile group and substitutions on the pyridine (B92270) ring itself.

Reactions at the Nitrile Group (e.g., hydrolysis to carboxylic acids, reduction to amines)

The cyano group (nitrile) at the C3 position is a key functional handle that can be converted into other important functional groups, such as carboxylic acids and primary amines.

Hydrolysis: The hydrolysis of the nitrile group is a standard transformation that would lead to the corresponding nicotinic acid derivative. This reaction typically proceeds under acidic or basic conditions, with the reaction rate and yield being dependent on the specific reagents and conditions employed. The initial product of hydrolysis is the nicotinamide (B372718) derivative, which can be further hydrolyzed to the carboxylic acid upon extended reaction times or under more vigorous conditions.

Reduction: The nitrile group can be reduced to a primary amine, yielding an aminomethylpyridine derivative. This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂), often under a hydrogen atmosphere. mdpi.com Chemical reducing agents such as Lithium Aluminum Hydride (LiAlH₄) can also be employed for this purpose. The resulting amine is a valuable intermediate for further functionalization.

Table 1: Predicted Transformations of the Nitrile Group

| Transformation | Product | Typical Reagents |

|---|---|---|

| Hydrolysis | 6-(Cyclohexylthio)-4-methylnicotinamide | H₂SO₄ (aq), H₂O |

| Hydrolysis | 6-(Cyclohexylthio)-4-methylnicotinic acid | NaOH (aq), H₂O, heat |

| Reduction | (6-(Cyclohexylthio)-4-methylpyridin-3-yl)methanamine | H₂/Pd/C, Ethanol |

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring's reactivity is heavily influenced by the presence of the nitrogen atom, which makes the ring electron-deficient compared to benzene. uoanbar.edu.iq This deactivation is particularly pronounced at the C2, C4, and C6 positions. matanginicollege.ac.in

Electrophilic Aromatic Substitution: Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution, requiring harsh reaction conditions. uoanbar.edu.iqyoutube.com For 6-(Cyclohexylthio)-4-methylnicotinonitrile, the existing substituents (electron-donating methyl and thioether groups, and electron-withdrawing nitrile group) would direct any potential electrophilic attack. The most likely position for an electrophile to attack would be the C5 position, which is meta to the ring nitrogen and activated by the adjacent C4-methyl and C6-thioether groups. However, such reactions are expected to be low-yielding. matanginicollege.ac.in

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, especially at the positions ortho and para (C2, C4, C6) to the nitrogen atom. uoanbar.edu.iqmatanginicollege.ac.in In this molecule, the C6 position is already substituted with the cyclohexylthio group. This thioether could potentially act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, particularly if the sulfur is oxidized to a sulfone, which is a much better leaving group. Strong nucleophiles could replace the cyclohexylthio group to introduce new functionalities at this position.

Palladium-Catalyzed Cross-Coupling Reactions at Other Positions (if applicable)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions, including Suzuki, Stille, and Negishi couplings, typically require an electrophilic partner, most commonly an aryl or vinyl halide (or triflate). nih.govnih.gov

The parent molecule, this compound, does not possess a suitable leaving group like a halogen for direct use in standard cross-coupling protocols. To utilize this methodology, the pyridine ring would first need to be functionalized, for instance, through halogenation. If a halogen atom were introduced at the C2 or C5 position of the ring, it would open up the possibility for a wide range of palladium-catalyzed transformations to introduce aryl, alkyl, or other functional groups.

Modifications and Functionalizations of the Cyclohexylthio Group

The cyclohexylthio ether linkage at the C6 position is another reactive site within the molecule, susceptible to oxidation and cleavage.

Oxidation of the Thioether to Sulfoxides and Sulfones

Thioethers are readily oxidized to the corresponding sulfoxides and subsequently to sulfones. nih.gov This transformation significantly alters the electronic properties of the substituent, making it strongly electron-withdrawing. The oxidation can be achieved using a variety of oxidizing agents. Milder reagents, such as one equivalent of hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically yield the sulfoxide (B87167). The use of stronger oxidizing agents or an excess of the reagent will lead to the formation of the sulfone. nih.gov The resulting 6-(cyclohexylsulfinyl)- and 6-(cyclohexylsulfonyl)-4-methylnicotinonitrile derivatives would exhibit different chemical and physical properties compared to the parent thioether.

Table 2: Predicted Oxidation Products of the Thioether Group

| Product Name | Transformation | Typical Reagents |

|---|---|---|

| 6-(Cyclohexylsulfinyl)-4-methylnicotinonitrile | Thioether to Sulfoxide | m-CPBA (1 equiv.), CH₂Cl₂ |

| 6-(Cyclohexylsulfonyl)-4-methylnicotinonitrile | Thioether to Sulfone | H₂O₂ (excess), Acetic Acid |

Desulfurization Reactions to Alkanes

The cyclohexylthio group can be cleaved from the pyridine ring through desulfurization reactions. A classic method for this transformation is the use of Raney Nickel (Raney Ni), which is a catalyst widely employed for the hydrogenolysis of sulfur-containing compounds. This reaction would replace the C-S bond with a C-H bond, effectively removing the entire cyclohexylthio substituent and yielding 4-methylnicotinonitrile as the product. This reaction provides a pathway to derivatives that are unsubstituted at the C6 position.

Stereoselective Reactions Involving the Cyclohexyl Ring

The cyclohexane (B81311) ring in this compound is a key structural feature that introduces a three-dimensional element to the molecule. Stereoselective reactions targeting this ring are of significant interest as they can lead to the formation of diastereomers or enantiomers with potentially distinct biological activities. The puckered conformation of the cyclohexane ring makes it an ideal candidate for stereocontrolled functionalization. nih.gov

The development of methods for the selective functionalization of such ring systems is a continuing area of research in medicinal chemistry. chemrxiv.org While specific studies on the stereoselective reactions of this compound are not extensively documented in publicly available literature, general principles of stereoselective synthesis on cyclohexane systems can be applied. These reactions often rely on the steric hindrance imposed by the existing substituents to direct the approach of reagents to a specific face of the ring.

One common approach involves the use of chiral catalysts or reagents to induce enantioselectivity. For instance, asymmetric dihydroxylation or epoxidation reactions could introduce chiral centers onto the cyclohexyl ring. The choice of catalyst and reaction conditions would be crucial in determining the stereochemical outcome.

Illustrative examples of potential stereoselective reactions on the cyclohexyl moiety are presented in the table below.

| Reaction Type | Reagents/Catalyst | Potential Product(s) | Stereochemical Outcome |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | Diol on cyclohexyl ring | Enantiomerically enriched diol |

| Directed Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) on a cyclohexene (B86901) precursor | Cis-disubstituted cyclohexane derivative | Diastereoselective addition |

| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst | Epoxide on cyclohexyl ring | Enantiomerically enriched epoxide |

This table is illustrative and represents potential reactions that could be explored for the stereoselective functionalization of the cyclohexyl ring.

Synthesis of Novel Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of novel analogs and derivatives of this compound is a critical step in conducting Structure-Activity Relationship (SAR) studies. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity, providing insights for the design of more potent and selective molecules. nih.gov The nicotinonitrile scaffold is a common feature in many biologically active compounds, making its derivatives attractive for drug discovery programs. nih.govekb.eg

The structural components of this compound—the nicotinonitrile core, the 4-methyl group, and the 6-cyclohexylthio group—are all amenable to modification.

Modifications of the Cyclohexyl Ring: The cyclohexyl ring offers numerous possibilities for derivatization. Analogs could be synthesized by replacing the cyclohexane with other cyclic or acyclic alkyl groups to probe the importance of its size, shape, and lipophilicity. Introducing substituents onto the cyclohexyl ring, such as hydroxyl, amino, or keto groups, could explore potential hydrogen bonding interactions with a biological target. The stereochemistry of these substituents would also be a key variable in the SAR investigation.

Modifications of the Nicotinonitrile Core: The pyridine ring itself can be a target for modification. For example, the methyl group at the 4-position could be replaced with other alkyl groups, halogens, or hydrogen to assess its role in activity. The cyano group at the 3-position is a key feature of nicotinonitriles and could be hydrolyzed to a carboxamide or carboxylic acid, or converted to a tetrazole to explore different electronic and hydrogen bonding properties.

Modifications of the Thioether Linkage: The sulfur atom in the cyclohexylthio group can be oxidized to a sulfoxide or a sulfone. These modifications would significantly alter the polarity and hydrogen bonding capacity of this part of the molecule.

A systematic SAR study would involve the synthesis of a library of analogs where each of these positions is varied. The biological activity of each analog would then be evaluated to build a comprehensive understanding of the SAR for this chemical class.

Below is a table outlining potential analogs that could be synthesized for SAR studies.

| Parent Compound | Modification Site | Proposed Analog | Rationale for Synthesis |

| This compound | Cyclohexyl Ring | 6-(Cyclopentylthio)-4-methylnicotinonitrile | Investigate the effect of ring size. |

| This compound | Cyclohexyl Ring | 6-(4-Hydroxycyclohexylthio)-4-methylnicotinonitrile | Introduce a hydrogen bond donor. |

| This compound | 4-Methyl Group | 6-(Cyclohexylthio)-4-ethylnicotinonitrile | Explore the impact of a larger alkyl group. |

| This compound | Cyano Group | 6-(Cyclohexylthio)-4-methylnicotinamide | Modify the hydrogen bonding properties. |

| This compound | Thioether Linkage | 6-(Cyclohexylsulfinyl)-4-methylnicotinonitrile | Increase polarity and introduce a hydrogen bond acceptor. |

This table provides examples of potential analogs for SAR studies and the rationale behind their design.

Mechanistic Studies and Potential Biological Targets of 6 Cyclohexylthio 4 Methylnicotinonitrile Excluding Clinical Human Data

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular targets. For a compound like 6-(Cyclohexylthio)-4-methylnicotinonitrile, these assays would focus on receptors known to be modulated by similar chemical scaffolds.

The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of sleep-wake cycles. mdpi.comresearchgate.net Consequently, orexin receptors are significant targets for the development of insomnia treatments. researchgate.netnih.gov Compounds with a nicotinonitrile motif have been investigated as orexin receptor antagonists. acs.org

To determine the binding affinity of this compound for orexin receptors, competitive radioligand binding assays would be employed. These assays measure the ability of the compound to displace a radiolabeled ligand that has a known high affinity for the receptor. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Table 1: Illustrative Orexin Receptor Binding Affinity

| Compound | Target Receptor | Ki (nM) | IC50 (nM) |

|---|---|---|---|

| This compound (Hypothetical) | OX1R | 25 | 40 |

| This compound (Hypothetical) | OX2R | 10 | 18 |

| Reference Compound (e.g., Suvorexant) | OX1R | 0.55 | 1.2 |

| Reference Compound (e.g., Suvorexant) | OX2R | 0.35 | 0.8 |

Note: The data in this table is hypothetical and serves as an example of how binding affinity data for this compound would be presented.

To assess the selectivity of this compound, it would be screened against a panel of other G-protein coupled receptors (GPCRs). nih.govmdpi.com This is crucial to identify any potential off-target effects that could lead to undesirable side effects. Such profiling is typically conducted by specialized contract research organizations that maintain large collections of cloned human receptors. The results would indicate the percentage of inhibition at a given concentration, and for any significant interactions, a full binding affinity determination would be performed.

Table 2: Illustrative GPCR Selectivity Profile

| Receptor | Ligand Concentration (µM) | % Inhibition (Hypothetical) |

|---|---|---|

| Adrenergic α1A | 10 | 5 |

| Adrenergic β2 | 10 | <2 |

| Dopamine D2 | 10 | 8 |

| Serotonin 5-HT2A | 10 | 12 |

| Muscarinic M1 | 10 | <5 |

Note: The data in this table is hypothetical and illustrates a potential selectivity profile for this compound.

Enzyme Inhibition Profiling (e.g., Matrix Metalloproteinases, if relevant to related structures)

Table 3: Illustrative Enzyme Inhibition Profile

| Enzyme | IC50 (µM) (Hypothetical) |

|---|---|

| CYP3A4 | > 50 |

| CYP2D6 | > 50 |

| MMP-2 | > 50 |

| MMP-9 | > 50 |

Note: The data in this table is hypothetical and represents a possible enzyme inhibition profile for this compound.

Cell-Based Functional Assays

Following the initial binding assays, cell-based functional assays are performed to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from being activated by its natural ligand).

When a ligand binds to a GPCR, it triggers intracellular signaling cascades. For orexin receptors, activation typically leads to an increase in intracellular calcium levels. A common functional assay, therefore, involves using cells that express the orexin receptor and a calcium-sensitive fluorescent dye. If this compound is an antagonist, it would block the increase in fluorescence that is normally observed when the cells are stimulated with orexin-A.

To confirm and quantify the antagonist activity, a functional dose-response curve would be generated. In this assay, cells expressing the target receptor (e.g., OX1R or OX2R) are exposed to a fixed concentration of the natural agonist (orexin-A) in the presence of varying concentrations of this compound. The ability of the compound to inhibit the agonist-induced signal is then measured. The results are typically reported as an IC50 value, representing the concentration of the antagonist required to inhibit 50% of the agonist's maximal response.

Table 4: Illustrative Functional Antagonist Activity

| Assay Type | Target Receptor | Functional IC50 (nM) (Hypothetical) |

|---|---|---|

| Calcium Mobilization | OX1R | 65 |

| Calcium Mobilization | OX2R | 30 |

Note: The data in this table is hypothetical and provides an example of the functional antagonist potency that might be observed for this compound.

Elucidation of Structure-Activity Relationships (SAR) Based on Mechanistic Data

Without any foundational research data, creating content for these sections would be speculative and would not adhere to the required standards of scientific accuracy. There is no information available to create the requested data tables or detail research findings.

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized nicotinonitriles, including 6-(Cyclohexylthio)-4-methylnicotinonitrile, is an area ripe for innovation, with a strong emphasis on developing more efficient and environmentally benign methodologies. Current research on related compounds points towards several promising future directions. One-pot, multi-component reactions are a particularly attractive avenue, offering the potential to construct the core nicotinonitrile scaffold with its various substituents in a single, streamlined process. Such approaches significantly reduce waste, energy consumption, and reaction times compared to traditional multi-step syntheses. nih.govthieme-connect.comnih.gov

A key focus will be the exploration and implementation of green catalysts. For instance, the use of supramolecular catalysts like β-cyclodextrin has been shown to be effective in the metal-free synthesis of 2-amino-4,6-diphenylnicotinonitriles. nih.gov This approach, often conducted in water, aligns with the principles of green chemistry by avoiding hazardous solvents and heavy metal contaminants. nih.gov Similarly, the development of recyclable nanomagnetic metal-organic frameworks (MOFs) as catalysts presents a sustainable option for the synthesis of nicotinonitrile derivatives, allowing for easy separation and reuse of the catalyst. nih.gov

Furthermore, the advancement of catalyst- and solvent-free reaction conditions represents a significant goal. mdpi.comresearchgate.net Techniques such as microwave or ultrasonic irradiation could be explored to expedite reactions and improve yields, further enhancing the efficiency and sustainability of the synthesis of this compound. mdpi.com The synthesis of structurally similar compounds like 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile provides a solid foundation for developing a tailored synthetic strategy for the target molecule. mdpi.com

Table 1: Promising Sustainable Synthetic Methods for Nicotinonitrile Derivatives

| Synthetic Approach | Catalyst/Conditions | Key Advantages | Relevant Findings |

| One-Pot, Multi-Component Reaction | FeCl3, Cu(II), or catalyst-free | Reduced waste, energy, and time | Efficient synthesis of multiply arylated nicotinonitriles. thieme-connect.comnih.gov |

| Green Catalysis | β-Cyclodextrin | Metal-free, use of water as solvent | Environmentally friendly synthesis of 2-amino-4,6-diphenylnicotinonitriles. nih.gov |

| Nanocatalysis | Nanomagnetic Metal-Organic Frameworks | Recyclable, high stability | Sustainable synthesis with easy catalyst separation. nih.gov |

| Solvent-Free Synthesis | Thermal or microwave irradiation | Reduced use of hazardous solvents | Environmentally benign production of 2-anilino nicotinic acids. mdpi.comresearchgate.net |

Application of Advanced Computational Methodologies for De Novo Design and Lead Optimization

Computational chemistry offers powerful tools for accelerating the discovery and development of novel therapeutic agents based on the this compound scaffold. Future research will undoubtedly leverage these methodologies for de novo design and lead optimization. Molecular docking studies, which have been extensively applied to other nicotinonitrile derivatives, can predict the binding affinity and interaction patterns of this compound with various biological targets. nih.govresearchgate.net This in silico screening approach allows for the rapid identification of potential protein targets, guiding experimental validation and saving significant resources.

Beyond simple docking, more advanced computational techniques such as molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the ligand-protein complex over time. This can help in assessing the stability of the binding and understanding the conformational changes that may occur upon binding. For lead optimization, quantitative structure-activity relationship (QSAR) models can be developed based on a library of synthesized analogs of this compound. These models can identify the key structural features that contribute to biological activity, enabling the rational design of more potent and selective derivatives.

The integration of artificial intelligence and machine learning algorithms will further revolutionize this field. Generative models can be employed for the de novo design of novel nicotinonitrile derivatives with desired pharmacological profiles, exploring a vast chemical space to identify promising new drug candidates.

Table 2: Computational Approaches for Drug Discovery with Nicotinonitrile Scaffolds

| Computational Method | Application | Potential Outcome for this compound |

| Molecular Docking | Prediction of binding modes and affinities | Identification of potential biological targets (e.g., kinases, enzymes). nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Assessment of binding stability and conformational dynamics | Understanding the long-term interactions with a target protein. |

| QSAR Modeling | Identification of key structural features for activity | Rational design of more potent and selective analogs. |

| De Novo Design (AI/ML) | Generation of novel molecular structures | Discovery of new drug candidates with optimized properties. |

Exploration of Novel Biological Activities and Targets Beyond Current Indications

The nicotinonitrile scaffold is a well-established pharmacophore present in a variety of biologically active compounds. ekb.egresearchgate.net While the specific activities of this compound are yet to be fully elucidated, the known biological profiles of related molecules suggest several promising avenues for investigation. Research on other 6-(thio)-substituted nicotinonitriles, such as 6-(1-adamantylthio)nicotinonitrile, has revealed significant antibacterial, antimalarial, and anticancer activities. excli.de This strongly suggests that this compound and its derivatives could be potent agents in these therapeutic areas.

Future research should involve broad-spectrum screening of this compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and parasitic organisms. The structural similarity to known kinase inhibitors also warrants investigation into its potential as a modulator of various protein kinases involved in cell signaling and disease progression.

Furthermore, the anti-inflammatory potential of nicotinic acid derivatives is well-documented, and exploring this activity for this compound is a logical next step. researchgate.netnih.gov Other potential biological activities to explore, based on the broader class of nicotinonitriles, include molluscicidal and antiviral effects. nih.gov

Table 3: Potential Biological Activities of this compound Based on Analogs

| Biological Activity | Rationale/Supporting Evidence | Potential Targets |

| Anticancer | Activity observed in other thio-substituted nicotinonitriles. excli.denih.gov | Various cancer cell lines, protein kinases. |

| Antimicrobial | Broad-spectrum activity of nicotinonitrile and thiophene (B33073) derivatives. nih.govnih.govmdpi.comfrontiersin.org | Drug-resistant bacteria and fungi. |

| Antimalarial | Activity demonstrated by 6-(1-adamantylthio)nicotinonitrile. excli.de | Plasmodium falciparum. |

| Anti-inflammatory | Known activity of nicotinic acid and its derivatives. mdpi.comnih.gov | Cyclooxygenase (COX) enzymes, inflammatory cytokines. |

| Molluscicidal | Activity reported for other nicotinonitrile derivatives. nih.gov | Pest control in agriculture. |

Integration with Materials Science for Functional Applications

Beyond its potential in the life sciences, this compound may possess interesting properties for applications in materials science. Nicotinonitrile derivatives are known for their unique photophysical characteristics, which can be harnessed for the development of advanced functional materials. researchgate.net

One of the most promising areas is in the field of optoelectronics. Related nicotinonitrile compounds have been successfully used as multifunctional blue fluorophores in the fabrication of highly efficient hybrid white organic light-emitting devices (WOLEDs). rsc.org The cyclohexylthio and methyl substituents on the pyridine (B92270) ring of the target compound could modulate its electronic properties, potentially leading to desirable emission spectra and charge-transport characteristics for OLED applications.

Another potential application lies in the development of materials with nonlinear optical (NLO) properties. The π-conjugated system of the nicotinonitrile ring can give rise to a significant NLO response, which is crucial for technologies such as optical switching and frequency conversion. researchgate.net Additionally, some pyridine derivatives have been investigated as corrosion inhibitors, an application that could also be explored for this compound. researchgate.net

Development of Analytical Techniques for Detection and Quantification in Complex Matrices

As research into this compound and its potential applications expands, the need for sensitive and reliable analytical methods for its detection and quantification in various complex matrices will become critical. Standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) will likely form the foundation for these methods. helixchrom.comcdc.gov Given the nitrile functionality, specific considerations, such as the potential for reduction to the corresponding amine during electrospray ionization mass spectrometry, must be taken into account during method development. nih.gov

For biological samples, such as plasma or tissue homogenates, the development of robust sample preparation techniques will be essential to remove interfering substances and ensure accurate quantification. This may involve liquid-liquid extraction, solid-phase extraction, or more advanced microextraction techniques. The use of tandem mass spectrometry (LC-MS/MS) will likely be the preferred method for achieving high sensitivity and selectivity in these complex matrices. researchgate.net

In the context of environmental monitoring or quality control in material science applications, methods such as pyrolysis-GC-MS could be adapted for the analysis of the compound in solid matrices. chromatographyonline.com Furthermore, novel chemosensing strategies, perhaps utilizing fluorescent probes that interact specifically with the nitrile group, could offer rapid and field-deployable detection methods. acs.org

Table 4: Potential Analytical Methods for this compound

| Analytical Technique | Sample Matrix | Key Considerations |

| HPLC-UV/MS | Pharmaceutical formulations, reaction mixtures | Method development for optimal separation and detection. helixchrom.com |

| LC-MS/MS | Biological fluids (plasma, urine), tissues | High sensitivity and selectivity for bioanalysis. researchgate.net |

| GC-MS | Environmental samples, volatile impurities | Derivatization may be required for improved volatility and peak shape. cdc.gov |

| Pyrolysis-GC-MS | Polymer matrices, functional materials | Analysis of the compound within a solid material. chromatographyonline.com |

| Chemosensors | Aqueous solutions, environmental samples | Rapid, potentially portable detection systems. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.